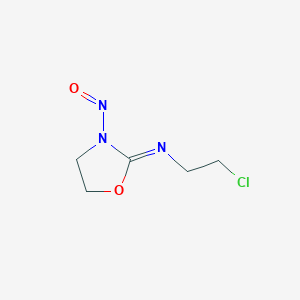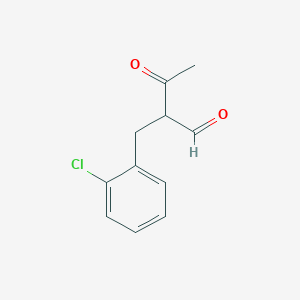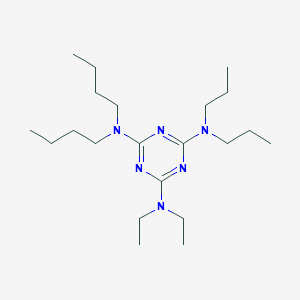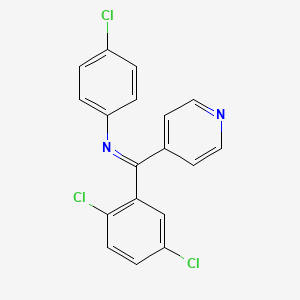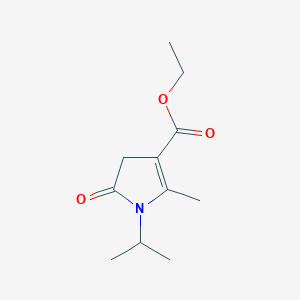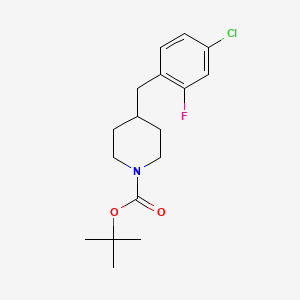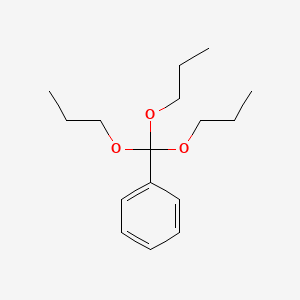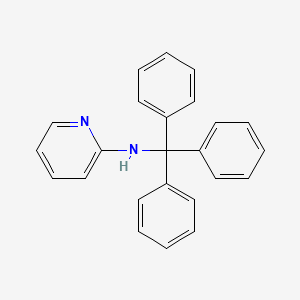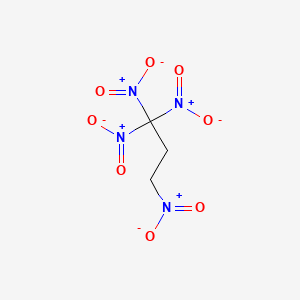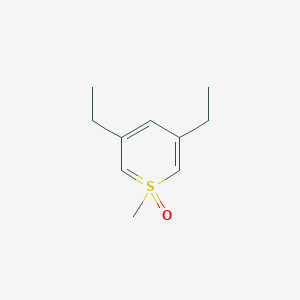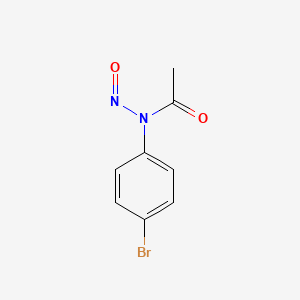
n-(4-Bromophenyl)-n-nitrosoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-N-nitrosoacetamide is an organic compound that features a bromophenyl group and a nitrosoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-nitrosoacetamide typically involves the reaction of 4-bromoaniline with nitrosyl chloride in the presence of acetic acid. The reaction proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N-nitrosoacetamide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-(4-Bromophenyl)-N-nitroacetamide.
Reduction: N-(4-Bromophenyl)-N-aminoacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N-nitrosoacetamide involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to antimicrobial and anticancer effects. The bromophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-N-nitrosoacetamide can be compared to other nitroso compounds such as N-nitroso-N-methylurea and N-nitroso-N-ethylurea.
- It can also be compared to other bromophenyl compounds like 4-bromophenylacetic acid and 4-bromophenylamine .
Uniqueness
- The combination of the bromophenyl and nitrosoacetamide moieties in this compound provides unique chemical reactivity and biological activity.
- Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
- The potential antimicrobial and anticancer properties make it a valuable compound for further research and development .
Properties
CAS No. |
35920-23-1 |
|---|---|
Molecular Formula |
C8H7BrN2O2 |
Molecular Weight |
243.06 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C8H7BrN2O2/c1-6(12)11(10-13)8-4-2-7(9)3-5-8/h2-5H,1H3 |
InChI Key |
YTEGAOKVBWLIMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)Br)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


